Cas no 2138153-80-5 (methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate)

methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate 化学的及び物理的性質
名前と識別子
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- EN300-840784
- methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
- 2138153-80-5
- methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate
-
- インチ: 1S/C12H17N3O3/c1-18-12(17)6-11(16)14-7-9-4-10(5-9)15-3-2-13-8-15/h2-3,8-10H,4-7H2,1H3,(H,14,16)
- InChIKey: QLCLOFUPAFNRDF-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(=O)OC)NCC1CC(C1)N1C=NC=C1
計算された属性
- せいみつぶんしりょう: 251.12699141g/mol
- どういたいしつりょう: 251.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 73.2Ų
methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840784-2.5g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-840784-1g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 1g |
$986.0 | 2023-09-02 | ||
Enamine | EN300-840784-0.1g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-840784-5.0g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-840784-10g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 10g |
$4236.0 | 2023-09-02 | ||
Enamine | EN300-840784-0.25g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
Enamine | EN300-840784-0.5g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-840784-10.0g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-840784-0.05g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-840784-1.0g |
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate |
2138153-80-5 | 95% | 1.0g |
$986.0 | 2024-05-21 |
methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate 関連文献
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1. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetateに関する追加情報
Methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate: A Comprehensive Overview
Methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate, with the CAS number 2138153-80-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as MeCBAC, is characterized by its unique structure, which combines a methyl ester group with a cyclobutane ring substituted by an imidazole moiety. The molecule's structure makes it a versatile building block for various applications in drug design and material science.
The synthesis of methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate involves a multi-step process that typically begins with the preparation of the cyclobutane ring. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this ring system, which is crucial for maintaining the compound's stability and bioavailability. The incorporation of the imidazole group is achieved through a nucleophilic substitution reaction, followed by esterification to yield the final product.
One of the most notable applications of this compound is in the field of drug discovery. The imidazole moiety is known for its ability to act as a hydrogen bond donor and acceptor, making it an attractive component in medicinal chemistry. Recent studies have demonstrated that methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate can serve as a potent inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases.
In addition to its pharmacological applications, this compound has also found utility in materials science. The cyclobutane ring imparts mechanical strength to polymers, while the imidazole group enhances thermal stability. Researchers have explored its use as a monomer in polymer synthesis, leading to materials with improved mechanical properties suitable for high-performance applications.
The structural versatility of methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate has also made it a valuable tool in chemical biology. Its ability to form stable complexes with metal ions has been exploited in the development of sensors and catalysts. For instance, recent studies have highlighted its potential as a chelating agent in metalloenzyme mimics, offering new avenues for catalytic asymmetric synthesis.
From an environmental standpoint, the compound's biodegradability has been assessed under various conditions. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, making it less likely to persist in the environment. However, further studies are required to fully understand its environmental impact and ensure sustainable use.
In conclusion, methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate (CAS No. 2138153-80-5) stands out as a multifaceted compound with promising applications across diverse fields. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in future research and industrial applications.
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